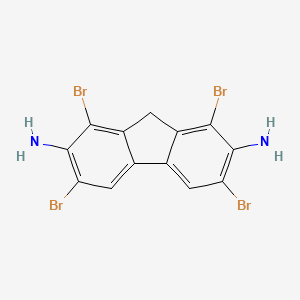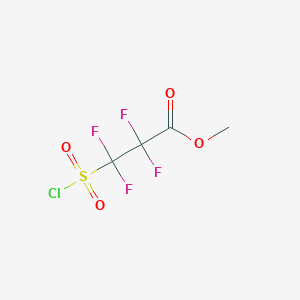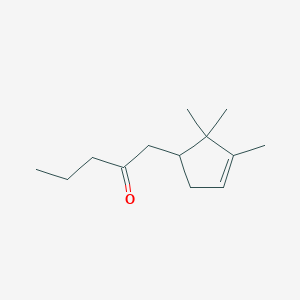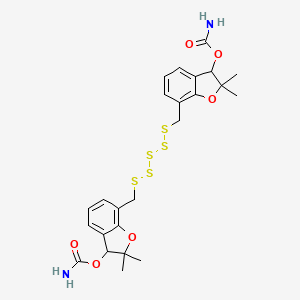
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is a complex organic compound characterized by multiple chlorine atoms and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide typically involves multi-step organic reactions The process begins with the preparation of the dichlorophenylthio intermediates, followed by their coupling with a propyl chain
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of reactors for controlled temperature and pressure conditions. The process would also require purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Bis(3,5-dichlorophenyl)propyl)-4-methylpiperazinoacetamide
- N-(2,3-Bis(4-chlorophenylthio)propyl)-4-methylpiperazinoacetamide
- N-(2,3-Bis(3,5-dichlorophenylthio)propyl)-4-methylpiperazinoacetamide
Uniqueness
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is unique due to the presence of multiple chlorine atoms and phenylthio groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
79332-45-9 |
|---|---|
Fórmula molecular |
C34H31Cl6N3OS2 |
Peso molecular |
774.5 g/mol |
Nombre IUPAC |
N-[2,3-bis[3,5-dichloro-2-(4-chlorophenyl)sulfanylphenyl]propyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C34H31Cl6N3OS2/c1-42-10-12-43(13-11-42)20-32(44)41-19-22(29-16-26(38)18-31(40)34(29)46-28-8-4-24(36)5-9-28)14-21-15-25(37)17-30(39)33(21)45-27-6-2-23(35)3-7-27/h2-9,15-18,22H,10-14,19-20H2,1H3,(H,41,44) |
Clave InChI |
PKAOLUFRCATSER-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)NCC(CC2=C(C(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Cl)Cl)SC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)







![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
